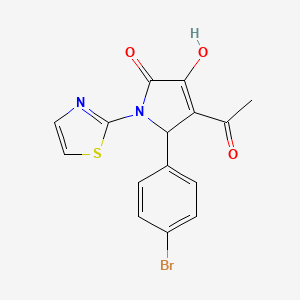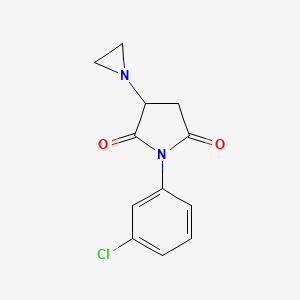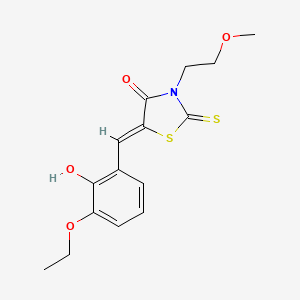![molecular formula C18H26INO5 B4904411 1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4904411.png)
1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an iodophenoxy group attached to a butyl chain, which is further connected to a methylpiperidine moiety. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. This intermediate is then reacted with a butyl chain and subsequently coupled with a methylpiperidine group. The final step involves the addition of oxalic acid to form the desired compound. Common reagents used in these reactions include iodine, phenol derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid undergoes several types of chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the iodophenoxy group or the piperidine ring, leading to different reduced products.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iodophenoxy ketones, while reduction can produce iodophenoxy alcohols.
Scientific Research Applications
1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group plays a crucial role in binding to these targets, while the piperidine moiety modulates the compound’s overall activity. The addition of oxalic acid enhances the compound’s solubility and stability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine: Similar structure but with a bromine atom instead of iodine.
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine: Contains a chlorine atom in place of iodine.
1-[4-(4-Fluorophenoxy)butyl]-4-methylpiperidine: Features a fluorine atom instead of iodine.
Uniqueness: 1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and specific reactivity patterns. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO.C2H2O4/c1-14-8-11-18(12-9-14)10-2-3-13-19-16-6-4-15(17)5-7-16;3-1(4)2(5)6/h4-7,14H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRENSGYOWLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4904328.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinol](/img/structure/B4904334.png)
![N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B4904335.png)

![ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4904353.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4904359.png)
![(4-(3-phenylpropyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4904367.png)

![4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B4904371.png)
![1-[(2-hydroxy-5-nitrophenyl)methyl]piperidin-3-ol](/img/structure/B4904383.png)

![3-{4'-[(3-Carboxyphenyl)sulfamoyl]-[1,1'-biphenyl]-4-sulfonamido}benzoic acid](/img/structure/B4904393.png)

![(4Z)-4-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4904417.png)
